N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray diffraction was used to determine the crystal structure of some compounds, revealing details such as space groups and molecular configurations . Density functional theory (DFT) calculations were employed to optimize geometric bond lengths and angles, and to compare them with X-ray diffraction values . The importance of molecular structure analysis is evident in these studies, as it provides insights into the potential biological activity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are characterized by condensation and chlorination steps, as well as the formation of intermediate products . The reactivity of these compounds is further explored through modifications of the amide bond and alkyl chain, which can affect the affinity for dopamine receptors . The studies demonstrate that slight alterations in chemical structure can significantly impact the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzamide derivatives are closely related to their molecular structures. The infrared spectra of the thiourea derivatives showed significant stretching vibrations corresponding to different functional groups . The crystal structures of the compounds are stabilized by various interactions, including hydrogen bonding and pi-pi conjugation . The vibrational spectra and potential energy distributions of the compounds were analyzed using IR, Raman, and DFT calculations, providing a comprehensive understanding of their properties .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of derivatives similar to N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide, like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, have been successfully conducted. These compounds were synthesized and characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and X-ray diffraction, demonstrating their potential in material science and medicinal chemistry (Yusof et al., 2010).
Antimicrobial Activity
- Thiazole derivatives incorporating the benzamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).
Anticonvulsant and Pharmacological Properties
- A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their anticonvulsant properties. Some compounds exhibited significant activity, indicating the potential of these derivatives in developing new treatments for epilepsy and related disorders (Faizi et al., 2017).
Agricultural Applications
- The utilization of similar compounds in agricultural applications, such as carriers for sustained release of fungicides, has been explored. This includes the development of solid lipid nanoparticles and polymeric nanocapsules for delivering carbendazim and tebuconazole, offering new options for fungal disease treatment in plants with reduced environmental impact (Campos et al., 2015).
properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPTHDFHBRSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.